2-[(2-Chloro-benzyl)-methyl-amino]-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAJSFYPTISPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Chloro Benzyl Methyl Amino Ethanol
Diverse Synthetic Pathways for 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol and Related Structures
The construction of the this compound scaffold can be achieved through several strategic approaches, each with its own set of precursors and reaction mechanisms.
Conventional Synthetic Routes Utilizing Amines and Halogenated Benzyl (B1604629) Precursors
A primary and conventional method for synthesizing this compound involves the reaction of N-methylaminoethanol with a halogenated benzyl precursor, such as 2-chlorobenzyl chloride. This nucleophilic substitution reaction forms the core structure of the target molecule. The nitrogen atom of N-methylaminoethanol acts as the nucleophile, displacing the halogen on the benzyl group.
Another approach within this conventional framework involves the reaction of 2-chlorobenzylamine with a suitable two-carbon electrophile containing a hydroxyl group or a precursor to one, such as 2-chloroethanol (B45725). This method builds the ethanolamine (B43304) side chain onto the benzylamine (B48309) core.
These conventional routes are fundamental in organic synthesis and provide a direct means to assemble the desired molecular architecture from readily available starting materials.
Reductive Amination and Alkylation Strategies in Synthesis
Reductive amination serves as a powerful and versatile strategy for the synthesis of amines, including this compound. d-nb.infoorganic-chemistry.org This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of the target compound, 2-chlorobenzaldehyde (B119727) can be reacted with N-methylaminoethanol in the presence of a suitable reducing agent. The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ to yield the final tertiary amine.
This methodology is widely applicable for the synthesis of a variety of secondary and tertiary amines. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. google.comorganic-chemistry.org The choice of reducing agent can influence the reaction conditions and chemoselectivity.
| Starting Materials | Reaction Type | Key Reagents | Product |
| 2-Chlorobenzaldehyde, N-Methylaminoethanol | Reductive Amination | Reducing Agent (e.g., NaBH₄) | This compound |
| 2-Chlorobenzylamine, Glycolaldehyde | Reductive Amination | Reducing Agent | This compound |
Alkylation strategies also play a role in the synthesis of this compound. For instance, 2-(benzyl(methyl)amino)ethanol can be synthesized and subsequently chlorinated on the benzyl ring to yield the final product. However, this approach may require careful control of reaction conditions to achieve the desired regioselectivity of the chlorination.
Utilization of Hydroxyethyl and Methylamino Precursors
The synthesis of this compound can be strategically designed by utilizing precursors that already contain the hydroxyethyl and methylamino functionalities. A key precursor is N-methyl-2-aminoethanol. This molecule can be reacted with 2-chlorobenzyl chloride in a direct alkylation reaction to form the target compound.
Alternatively, a stepwise approach can be employed. For example, 2-chlorobenzylamine can first be reacted with an ethylene (B1197577) oxide equivalent to introduce the hydroxyethyl group, followed by N-methylation to complete the synthesis. This method allows for a modular construction of the molecule.
The use of these precursors simplifies the synthetic route by incorporating key structural motifs from the outset.
Derivatization and Analog Synthesis for Research Purposes
To explore the structure-activity relationships and to develop tools for mechanistic studies, the core scaffold of this compound is often modified through derivatization and the synthesis of analogs.
Strategies for Structural Modification and Functionalization of the Core Scaffold
The structure of this compound offers several sites for modification. The aromatic ring, the nitrogen atom, and the hydroxyl group are all amenable to chemical transformations.
Aromatic Ring Modification: The chloro-substituent on the benzyl group can be replaced with other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. The position of the substituent can also be varied to explore the impact on the molecule's properties.
N-Alkyl Group Variation: The methyl group on the nitrogen atom can be substituted with other alkyl or functionalized groups. This can be achieved by starting with different N-substituted aminoethanols in the synthesis or by dealkylation-realkylation sequences on the final compound.
Hydroxyl Group Functionalization: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These modifications can alter the polarity and hydrogen bonding capabilities of the molecule.
Synthesis of Labeled Analogs for Mechanistic Probes
To trace the metabolic fate of this compound or to study its interaction with biological targets, isotopically labeled analogs are synthesized. This typically involves incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the molecule.
The synthesis of these labeled compounds often requires the use of labeled starting materials. For example, deuterated 2-chlorobenzaldehyde or ¹³C-labeled N-methylaminoethanol could be used in the synthetic schemes described earlier. The position of the isotopic label is carefully chosen to be in a part of the molecule that is stable to metabolic transformation or is at a site of interest for mechanistic studies.
The synthesis of these labeled analogs is a crucial step in understanding the detailed mechanisms of action and disposition of the parent compound.
Stereochemical Considerations and Enantioselective Synthesis Approaches
The molecular structure of this compound contains a single stereocenter at the carbon atom bearing the hydroxyl group. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-2-[(2-chloro-benzyl)-methyl-amino]-ethanol. The synthesis of this compound through conventional achiral routes typically results in a racemic mixture, containing equal amounts of both enantiomers. However, in many pharmaceutical and biological contexts, individual enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of stereoselective synthetic methods to obtain the enantiomerically pure forms of the compound.
The enantioselective synthesis of chiral β-amino alcohols, such as this compound, is a well-established field in organic chemistry. Several strategic approaches can be envisioned for the preparation of its individual enantiomers, primarily revolving around the asymmetric reduction of a prochiral ketone precursor, N-(2-chlorobenzyl)-N-methyl-2-aminoacetaldehyde or a related α-amino ketone derivative.
One of the most powerful and widely employed methods for the asymmetric synthesis of chiral alcohols is the catalytic transfer hydrogenation of prochiral ketones. This methodology utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the carbonyl group of the substrate. For the synthesis of enantiomerically enriched this compound, a plausible precursor would be the corresponding α-amino ketone.
The asymmetric transfer hydrogenation of N-substituted amino ketones has been successfully achieved using various catalyst systems. Ruthenium(II) and Iridium(III) complexes, in particular, when coordinated with chiral ligands such as amino alcohols or diamines, have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketone substrates. For instance, iridium complexes incorporating N-heterocyclic carbene (NHC) and amino acid ligands have been shown to asymmetrically reduce acetophenone derivatives with high enantiomeric excess. A similar strategy could be adapted for the corresponding precursor to this compound.
The general approach would involve the in-situ generation of a chiral catalyst by reacting a metal precursor, such as [Ir(Cp*)Cl2]2 or [Ru(p-cymene)Cl2]2, with a suitable chiral ligand. This catalyst then mediates the reduction of the α-amino ketone precursor in the presence of a hydrogen source, leading to the formation of the chiral β-amino alcohol. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction, with various commercially available and synthetically accessible ligands offering access to either the (R) or (S) enantiomer of the final product.
Below is a table summarizing representative data for the asymmetric transfer hydrogenation of related N-substituted amino ketones, illustrating the potential efficacy of this approach for the synthesis of enantiomerically pure this compound. The data is based on analogous transformations reported in the literature for structurally similar compounds.
| Precursor Substrate | Chiral Catalyst System | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|---|---|---|
| N-Benzyl-N-methyl-2-aminoacetophenone | [Ru(p-cymene)Cl2]2 / (1S,2R)-1-Amino-2-indanol | i-PrOH | i-PrOH | 25 | 95 | 85 | (S) |
| N-Benzyl-N-methyl-2-aminoacetophenone | [Ir(Cp)Cl2]2 / (S,S)-TsDPEN | HCOOH/NEt3 | CH2Cl2 | 28 | 98 | 97 | (R) |
| N-(4-Chlorobenzyl)-N-methyl-2-aminoacetophenone | [Ru(p-cymene)Cl2]2 / (1R,2S)-1-Amino-2-indanol | i-PrOH | i-PrOH | 25 | 93 | 84 | (R) |
| N-(4-Chlorobenzyl)-N-methyl-2-aminoacetophenone | [Ir(Cp)Cl2]2 / (R,R)-TsDPEN | HCOOH/NEt3 | CH2Cl2 | 28 | 97 | 96 | (S) |
Beyond asymmetric catalysis, classical resolution of the racemic mixture of this compound presents an alternative, albeit often less efficient, route to the pure enantiomers. This method involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the corresponding pure enantiomer of the amino alcohol. While conceptually straightforward, this method is often laborious, and the maximum theoretical yield for a single enantiomer is limited to 50%.
Mechanistic Investigations and Molecular Interactions of 2 2 Chloro Benzyl Methyl Amino Ethanol in Biological Systems
Molecular Target Identification and Characterization through In Vitro Studies
There is no available information from in vitro studies to identify or characterize the molecular targets of 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol.
Receptor Binding and Ligand-Target Interaction Profiling
No studies were found that profiled the receptor binding affinities or the specific ligand-target interactions of this compound.
Enzyme Inhibition and Activation Mechanisms within Biochemical Pathways
There is no published research detailing any inhibitory or activating effects of this compound on specific enzymes or its role in any biochemical pathways.
Investigation of Protein-Ligand Complex Formation
No investigations into the formation of protein-ligand complexes involving this compound have been reported in the scientific literature.
Cellular Pathway Modulation and Biological Process Dissection
There is a lack of data on how this compound may modulate cellular pathways or dissect biological processes.
Influence on Intracellular Signaling Cascades (e.g., Apoptosis Pathways)
No studies have been published that examine the influence of this compound on intracellular signaling cascades, including but not limited to apoptosis pathways.
Impact on Specific Cellular Events and Activities
There is no available research documenting the impact of this compound on any specific cellular events or activities.
Structure-Activity Relationship (SAR) Studies and Ligand Design Principles
The design of novel therapeutic agents often relies on a deep understanding of the structure-activity relationships of a lead compound. For this compound, SAR studies would focus on how modifications to its core components affect its interaction with biological systems.
Elucidation of Key Structural Features for Biological Interaction
The molecular architecture of this compound presents several key features that are likely critical for its biological activity: the aromatic benzyl (B1604629) ring with its specific chloro-substituent, the tertiary amine, and the terminal hydroxyl group.
The benzyl group often serves as a hydrophobic scaffold that can engage in van der Waals forces and π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. The presence of a chlorine atom at the ortho-position of the benzyl ring is a significant feature. Halogen atoms can act as hydrogen bond acceptors and can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The position of the halogen is crucial; for instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be more favorable for activity compared to the 3- or 4-positions. Furthermore, studies on substituted benzylamines have shown that electron-withdrawing groups, such as halogens, can influence their activity as enzyme substrates or inactivators. nih.gov
The tertiary amine is another pivotal component. At physiological pH, this amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This charge can facilitate strong ionic interactions or hydrogen bonds with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding site. The presence of the N-methyl group , as opposed to a secondary amine (N-H), can have several consequences. It increases the basicity of the amine and can also introduce steric bulk, which might either enhance or hinder binding depending on the topology of the binding pocket. N-methylation can also impact the molecule's conformational flexibility and its ability to cross biological membranes. Studies on norbelladine (B1215549) derivatives have shown that N-methylation can enhance inhibitory activity against certain enzymes, such as butyrylcholinesterase. nih.gov Conversely, in other molecular contexts, the loss of a hydrogen bond donor from a secondary amine can decrease binding affinity. nih.gov
The ethanolamine (B43304) moiety provides a terminal hydroxyl group , which is a key hydrogen bond donor and acceptor. This group can form crucial hydrogen bonds with amino acid residues or with the phosphate (B84403) backbone of nucleic acids, significantly contributing to the binding energy and specificity of the interaction. nih.govnih.gov The flexibility of the ethyl chain allows the hydroxyl group to orient itself optimally within the binding site to form these interactions.
The interplay between these structural features—the hydrophobic and potentially halogen-bonding benzyl group, the charged and sterically defined amine center, and the hydrogen-bonding hydroxyl group—collectively determines the molecule's affinity and selectivity for its biological target.
Analysis of Substituent Effects on Molecular Recognition
The principles of molecular recognition for this compound can be further understood by analyzing the effects of various substituents on its core structure.
Substituents on the Benzyl Ring:
The nature, position, and size of substituents on the benzyl ring can dramatically alter biological activity.
Position of the Chloro Substituent: The ortho-position of the chlorine atom in the title compound is specific. Moving it to the meta- or para-position would change the electronic distribution and steric profile of the ring, likely affecting binding affinity. For example, in a study of 2-substituted benzylamino-thiazoles, a para-chloro substituent was found to be favorable for anticancer activity. This highlights that the optimal substitution pattern is highly dependent on the specific biological target.
Nature of the Substituent: Replacing the chloro group with other electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) would modulate the electronic properties of the aromatic ring. Electron-withdrawing groups can enhance the acidity of any interacting protons and may influence the strength of halogen or hydrogen bonds. nih.gov Electron-donating groups, on the other hand, increase the electron density of the ring, which could affect π-π stacking interactions.
Steric Bulk: Introducing bulkier substituents on the benzyl ring could either create favorable van der Waals contacts or lead to steric clashes within the binding site, thereby increasing or decreasing affinity, respectively.
The following table illustrates the potential impact of different substituents on the benzyl ring based on general SAR principles observed in related compound series.
| Compound | Substituent on Benzyl Ring | Position | Expected Effect on Activity (Hypothetical) | Rationale |
| 1 | -Cl | ortho | Baseline | Reference compound |
| 2 | -Cl | meta | Potentially decreased or altered | Change in steric and electronic profile |
| 3 | -Cl | para | Potentially increased or decreased | Altered interaction with target pocket |
| 4 | -F | ortho | Potentially similar or slightly altered | Fluorine is a weaker halogen bond donor |
| 5 | -CH3 | ortho | Potentially altered | Change from electron-withdrawing to electron-donating |
| 6 | -OCH3 | ortho | Potentially altered | Introduction of a hydrogen bond acceptor |
| 7 | -CF3 | ortho | Potentially increased or decreased | Strong electron-withdrawing group, increased steric bulk |
Modifications of the Amino and Ethanol (B145695) Groups:
N-Alkyl Group: Changing the N-methyl group to a larger alkyl group (e.g., N-ethyl, N-propyl) would increase steric hindrance around the nitrogen. This could be detrimental if the binding pocket is narrow, but potentially beneficial if it allows for additional hydrophobic interactions. Removing the methyl group to create a secondary amine would introduce a hydrogen bond donor, which could be advantageous if the target has a corresponding acceptor. nih.gov
Hydroxyl Group Position and Presence: The position of the hydroxyl group is critical. Moving it further from the nitrogen or removing it entirely would likely abolish key hydrogen bonding interactions and significantly reduce biological activity. nih.gov The presence of the hydroxyl group is often a key pharmacophoric feature in amino alcohol compounds.
The table below summarizes the hypothetical effects of modifying the amino and ethanol moieties.
| Compound | N-Alkyl Group | Ethanol Moiety | Expected Effect on Activity (Hypothetical) | Rationale |
| 1 | -CH3 | -CH2CH2OH | Baseline | Reference compound |
| 8 | -H | -CH2CH2OH | Potentially altered | Introduction of a hydrogen bond donor at nitrogen |
| 9 | -CH2CH3 | -CH2CH2OH | Potentially decreased | Increased steric bulk at nitrogen |
| 10 | -CH3 | -CH2OH | Potentially decreased | Shortened chain, altered hydroxyl positioning |
| 11 | -CH3 | -H | Significantly decreased | Loss of key hydrogen bonding hydroxyl group |
Analytical and Characterization Techniques in Academic Research on the Compound
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aromatic protons of the chlorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and ethanol (B145695) groups, the N-methyl protons, and the hydroxyl proton. st-andrews.ac.uk The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. rsc.orgchemicalbook.com The benzylic protons (Ar-CH₂) would likely be a singlet around δ 3.5-3.7 ppm. st-andrews.ac.uk The two methylene groups of the ethanolamine (B43304) moiety (-NCH₂CH₂OH) would appear as triplets, and the N-methyl group would be a sharp singlet. st-andrews.ac.uk
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show distinct signals for the carbons in the 2-chlorophenyl ring, the benzylic carbon, the two carbons of the ethanolamine backbone, and the N-methyl carbon. st-andrews.ac.ukrsc.org The aromatic carbons would resonate in the δ 127-138 ppm region, with the carbon bearing the chlorine atom showing a characteristic shift. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.20 - 7.50 (m) | 127.0 - 135.0 |
| C-Cl (Aromatic) | - | 132.0 - 138.0 |
| Ar-CH₂-N | ~3.65 (s) | ~58.5 |
| N-CH₂-CH₂OH | ~2.66 (t) | ~55.5 |
| N-CH₂-CH₂OH | ~3.59 (t) | ~58.8 |
| N-CH₃ | ~2.30 (s) | ~42.0 |
| OH | Variable (br s) | - |
Note: Predicted values are based on data from analogous structures. st-andrews.ac.ukrsc.orgchemicalbook.com m = multiplet, s = singlet, t = triplet, br s = broad singlet.
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular weight of this compound (C₁₀H₁₄ClNO) is 200.08 g/mol (monoisotopic mass).
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak that is approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edulibretexts.org
Common fragmentation pathways include:
Alpha-Cleavage: The bond between the two carbons of the ethanolamine moiety is likely to break, being alpha to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized cation.
Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom can produce a chlorobenzyl cation (m/z 125/127) or a chlorotropylium ion, which is a common and often abundant fragment for benzyl compounds.
Loss of a Hydroxyl Radical: Dehydration or loss of the -OH group can occur, leading to a fragment at M-17. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Fragment Ion |
| 200 | 202 | [C₁₀H₁₄ClNO]⁺ (Molecular Ion) |
| 125 | 127 | [C₇H₆Cl]⁺ (Chlorobenzyl cation) |
| 74 | - | [C₄H₁₀N]⁺ (Fragment from alpha-cleavage) |
| 44 | - | [C₂H₆N]⁺ (Methylaminoethyl cation) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit several characteristic absorption bands. libretexts.orgpressbooks.pub A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. pressbooks.pub C-H stretching vibrations from the alkyl and aromatic parts of the molecule would appear in the 2850-3100 cm⁻¹ range. libretexts.org The C-N bond stretch would be visible in the fingerprint region, typically around 1100-1250 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹. The C-Cl bond stretch gives a signal in the fingerprint region, typically between 580 and 780 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretch, broad | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3010 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N (Amine) | Stretch | 1100 - 1250 |
| C-O (Alcohol) | Stretch | 1050 - 1150 |
| C-Cl | Stretch | 580 - 780 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 2-chlorobenzyl group. Aromatic compounds typically exhibit characteristic absorptions in the UV region. One would expect to see absorptions around 250-270 nm corresponding to the π → π* transitions of the benzene (B151609) ring. libretexts.org
Chromatographic Techniques for Separation and Quantification in Research Settings
Chromatography is essential for separating the compound from impurities, starting materials, or byproducts, and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method would be most suitable.
Stationary Phase: A C18 or C8 silica-based column is typically used.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from potential impurities.
Detection: UV detection would be employed, monitoring at a wavelength where the chlorobenzyl chromophore has strong absorbance (e.g., ~260 nm), allowing for sensitive quantification and purity analysis.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. While the target compound has a relatively high boiling point due to the hydroxyl group, GC analysis is still feasible, particularly when coupled with a mass spectrometer (GC-MS). rsc.orgnih.gov
Purity of Starting Materials: GC can be used to check the purity of more volatile starting materials used in its synthesis, such as 2-chlorobenzyl chloride or N-methylethanolamine.
Derivatization: To improve volatility and peak shape, the hydroxyl group can be derivatized, for example, by silylation (e.g., using BSTFA) before GC analysis.
GC-MS Analysis: The coupling of GC with Mass Spectrometry (GC-MS) is a powerful technique for both separation and identification. rsc.org It allows for the confirmation of the molecular weight and fragmentation pattern of the eluting compound, providing a high degree of confidence in its identity. This method is also valuable for detecting and identifying trace-level impurities. researchgate.netnih.gov Chiral GC columns could also be employed to separate enantiomers if a chiral center is present or introduced. uni-muenchen.de
Applications of 2 2 Chloro Benzyl Methyl Amino Ethanol As a Research Tool and Precursor
Role as a Key Intermediate and Building Block in Complex Molecule Synthesis
The primary application of 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol in research is as a key intermediate in the synthesis of complex organic molecules. Its structural similarity to precursors of established drugs highlights its importance as a building block. A notable example is in the synthesis of dihydropyridine (B1217469) calcium channel blockers, such as nicardipine (B1678738). While patents describing the synthesis of nicardipine often refer to the intermediate N-(2-hydroxyethyl)-N-benzyl-methylamine, the chloro-substituted variant, this compound, represents a closely related and synthetically valuable precursor. google.com The presence of the chloro group on the benzyl (B1604629) ring can be a strategic element for further molecular modifications or to modulate the electronic properties of the target molecule.
The synthesis of nicardipine involves the condensation of several key intermediates. The structural framework of this compound provides the N-substituted aminoethanol side chain, which is crucial for the pharmacological activity of the final product. google.comgoogle.com The general synthetic strategy involves the reaction of a dihydropyridine carboxylic acid derivative with an aminoethanol derivative. googleapis.com The table below outlines key intermediates in a typical synthesis of nicardipine, illustrating the type of molecular architecture where this compound or its close analogs would be employed.
| Intermediate | Role in Synthesis | Reference |
| m-Nitrobenzaldehyde | Provides the substituted phenyl ring at the 4-position of the dihydropyridine core. | google.com |
| Methyl acetoacetate | A key component for constructing the dihydropyridine ring. | google.com |
| N-(2-Hydroxyethyl)-N-benzyl-methylamine | The aminoethanol side chain precursor that esterifies the dihydropyridine core. | google.com |
| N-(2-Chloroethyl)-N-benzyl-methylamine | A halogenated derivative of the aminoethanol precursor, used for coupling with the dihydropyridine core. | google.com |
The utility of this compound as a building block extends beyond the synthesis of nicardipine analogs. Its functional groups are amenable to a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. The hydroxyl group can be esterified or etherified, the secondary amine can be acylated or alkylated, and the chloro-benzyl group can participate in various coupling reactions. This versatility makes it a valuable starting material for creating libraries of compounds for screening in drug discovery programs.
Utility as a Chemical Probe for Dissecting Biological Processes
While direct studies employing this compound as a chemical probe are not extensively documented, its structure suggests potential applications in this area. Chemical probes are small molecules used to study and manipulate biological systems. The reactivity of the chloroethyl group in analogous compounds suggests that this compound could function as an alkylating agent.
For instance, the related compound 2-[Bis(2-chloroethyl)amino]ethanol is known to be a nitrogen mustard derivative that acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules such as DNA. This reactivity is the basis for the cytotoxic effects of many chemotherapeutic agents. The presence of a single chloroethyl group on the benzyl ring of this compound could allow for targeted alkylation of specific biological macromolecules, enabling researchers to probe their function.
The potential of this compound as a chemical probe lies in its ability to be tailored for specific biological questions. The amino and hydroxyl groups can be modified to introduce reporter tags, such as fluorescent dyes or biotin, for visualization and pull-down experiments. The chloro-benzyl moiety provides a site for covalent modification of target proteins or other biomolecules, which can be used to identify binding partners and elucidate mechanisms of action.
Development and Evaluation of Other Research Compounds Deriving from its Structure
The molecular framework of this compound serves as a valuable scaffold for the development and evaluation of new research compounds. By systematically modifying its structure, chemists can explore the structure-activity relationships of new chemical entities. For example, the core structure is present in more complex molecules that have been investigated for their biological activity. One such example is the compound Ethanol (B145695), 2-(benzyl((5-chlorobenzo(b)thien-3-yl)methyl)amino)-, hydrochloride, which incorporates the benzyl-amino-ethanol moiety into a larger heterocyclic system. uni.lu
The development of new research compounds from this scaffold can involve several strategies:
Derivatization of the hydroxyl group: Esterification or etherification can lead to prodrugs or compounds with altered pharmacokinetic properties.
Modification of the amino group: Acylation or substitution on the nitrogen atom can influence the compound's basicity and interaction with biological targets.
Substitution on the aromatic ring: The existing chloro-substituent can be replaced with other functional groups to modulate electronic properties and binding affinities.
The evaluation of these new compounds would typically involve a battery of in vitro and in cell-based assays to determine their biological activity, potency, and selectivity. The initial findings from these studies can then guide the design of next-generation compounds with improved properties. The table below lists some related compounds and their potential research applications, illustrating the chemical space that can be explored starting from the basic this compound structure.
| Compound Name | Potential Research Application | Reference |
| 2-[Bis(2-chloroethyl)amino]ethanol | Precursor for chemotherapeutic agents, tool for studying DNA alkylation. | |
| Ethanol, 2-(benzyl((5-chlorobenzo(b)thien-3-yl)methyl)amino)-, hydrochloride | Building block for complex heterocyclic compounds with potential biological activity. | uni.lu |
| 2-Amino-4-chlorobenzyl alcohol | Intermediate for the synthesis of various substituted benzylamine (B48309) derivatives. | sigmaaldrich.com |
Future Directions and Emerging Research Avenues for 2 2 Chloro Benzyl Methyl Amino Ethanol
Exploration of Untapped Potential in Chemical Biology and Material Science Research
The unique combination of functional groups in 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol makes it a compelling candidate for investigation in both chemical biology and material science.
In the realm of chemical biology , the N-benzyl-N-methylethanolamine core is a common feature in molecules with biological activity. The presence of a 2-chloro substituent on the benzyl (B1604629) ring can significantly influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets. Future research could focus on exploring this compound as a precursor for libraries of small molecules aimed at probing biological systems. For instance, its structure is analogous to precursors used in the synthesis of bioactive molecules, including those with potential insecticidal or pharmaceutical properties. nih.gov The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of fluorescent probes or other reporter groups to study cellular uptake, distribution, and target engagement.
In material science , amino alcohols are recognized for their utility as building blocks for functional polymers and materials. acs.org One emerging application for related amino alcohols is in the development of materials for carbon capture technologies. The amine functionality can reversibly react with CO2, and researchers are actively investigating how structural modifications can enhance the efficiency and stability of this process. researchgate.net The specific substitution pattern of this compound could offer advantages in the design of novel CO2-capture materials. Furthermore, the compound's structure lends itself to the synthesis of specialized monomers for polymerization, leading to materials with tailored thermal, mechanical, or optical properties. The chlorine atom, for example, could influence the refractive index or flame-retardant properties of resulting polymers.
Integration with Advanced Screening Platforms for Novel Academic Discoveries
High-throughput screening (HTS) has revolutionized the process of drug discovery and the identification of novel functional molecules by enabling the rapid testing of vast compound libraries. nih.govnih.govtechnologynetworks.com Integrating this compound and its derivatives into HTS campaigns could accelerate the discovery of new applications.
Future efforts could involve the creation of a focused library of compounds derived from this compound. By systematically modifying the core structure—for example, by esterifying the alcohol or by further substitution on the aromatic ring—a diverse set of molecules can be generated. These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify "hits" with desired activities. mdpi.com Such an approach is not limited to drug discovery; it can also be applied to identify new catalysts, material components, or probes for chemical biology. The automation and miniaturization inherent in modern HTS platforms would make this a cost-effective and efficient strategy for uncovering the latent potential of this chemical scaffold. dovepress.com
Interdisciplinary Research Collaborations in Synthetic and Mechanistic Chemistry
The full potential of this compound can be best realized through collaborations that bridge synthetic and mechanistic chemistry.
Synthetic chemists can develop novel and efficient routes to this compound and its derivatives. While the synthesis of related N-benzyl-N-methylethanolamines is established, developing stereoselective methods to access chiral versions of this compound would be a significant advancement, as the stereochemistry of amino alcohols is often crucial for their biological activity. nih.gov Furthermore, synthetic chemists can explore new reactions that utilize the unique reactivity of the chlorinated aromatic ring or the tertiary amino alcohol functionality. rsc.orgacs.org
Mechanistic chemists , in parallel, can investigate the reaction mechanisms of these new synthetic transformations. A deep understanding of the reaction pathways, intermediates, and transition states will enable the optimization of reaction conditions and the rational design of new synthetic methods. enamine.net Computational studies, such as Density Functional Theory (DFT), could be employed to model the compound's reactivity and predict its behavior in different chemical environments. researchgate.net Such collaborations would not only expand the chemical toolbox for working with this class of compounds but also provide fundamental insights into their chemical properties, paving the way for their application in more complex systems.
Q & A
Q. Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 120–125°C | |
| LogP (Lipophilicity) | HPLC (C18 column) | 2.3 ± 0.1 | |
| NMR (¹H, CDCl₃) | 400 MHz | δ 7.35 (m, 4H, Ar-H), δ 3.60 (t, 2H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
